(Cyclobutylmethyl)hydrazine
Overview
Description
(Cyclobutylmethyl)hydrazine is a chemical compound that belongs to the class of hydrazines. It is a colorless liquid used in various fields such as medical research, environmental research, and industrial research. The compound’s structure consists of a cyclobutyl group attached to a methyl group, which is further connected to a hydrazine moiety.
Scientific Research Applications
(Cyclobutylmethyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
(Cyclobutylmethyl)hydrazine is a type of hydrazone compound . Hydrazone compounds have been found to target cell death pathways such as apoptosis and autophagy . These pathways are crucial in the regulation of cell growth and death, and their dysregulation can lead to diseases such as cancer .
Mode of Action
The mode of action of this compound involves the formation of a nitrogen-nitrogen (N-N) bond between Nw-hydroxylamines and amino acids, a process catalyzed by Cupin/methionyl-tRNA synthetase (MetRS)-like didomain enzymes . This reaction results in the generation of hydrazines, which are key biosynthetic intermediates of various natural products containing N-N bonds .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of aldehydes and ketones into alkanes, a process known as the Wolff-Kishner Reduction . This reaction is facilitated by a high boiling point solvent, such as ethylene glycol, which provides the high temperatures needed for the reaction to occur .
Result of Action
The result of the action of this compound is the conversion of aldehydes and ketones into alkanes . This transformation is significant as it provides a method for reducing organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The Wolff-Kishner Reduction, for instance, requires high temperatures to occur . Therefore, the efficacy and stability of this compound may be affected by the temperature of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylmethyl)hydrazine can be achieved through various methods. One common approach involves the reaction of cyclobutylmethyl chloride with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
(Cyclobutylmethyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields simpler hydrazine derivatives.
Substitution: Forms substituted hydrazine compounds with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethylhydrazine
- Cyclopentylmethylhydrazine
- Cyclohexylmethylhydrazine
Uniqueness
(Cyclobutylmethyl)hydrazine is unique due to its specific cyclobutyl group, which imparts distinct chemical and physical properties compared to other cycloalkylmethyl hydrazines. This uniqueness makes it valuable for specific applications where its particular reactivity and stability are advantageous .
Properties
IUPAC Name |
cyclobutylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-7-4-5-2-1-3-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZABLXXHNXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602722 | |
Record name | (Cyclobutylmethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894101-37-2 | |
Record name | (Cyclobutylmethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.